1,2-Difluoro-3-(pentyloxy)benzene
Description
Properties
IUPAC Name |
1,2-difluoro-3-pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13/h5-7H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURDUWIAVOAIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598119 | |
| Record name | 1,2-Difluoro-3-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156684-90-1 | |
| Record name | 1,2-Difluoro-3-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 1,2 Difluoro 3 Pentyloxy Benzene
Mass Spectrometry (MS)
High Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For 1,2-Difluoro-3-(pentyloxy)benzene, this technique provides definitive confirmation of its identity by distinguishing its exact mass from other potential isomers or compounds with the same nominal mass.
The analysis is typically performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) on a Time-of-Flight (TOF) or Orbitrap mass analyzer. semanticscholar.org The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula, C₁₁H₁₄F₂O. A close match between these values validates the molecular formula of the synthesized compound. semanticscholar.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₂O |
| Calculated Exact Mass ([M]⁺) | 200.1012 u |
| Typical HRMS Instrument | TOF or Orbitrap |
| Common Ionization Method | Electrospray Ionization (ESI) |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are crucial for identifying functional groups and providing insights into molecular structure and bonding.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. researchgate.net For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its constituent parts: the aromatic ring, the ether linkage, the alkyl chain, and the carbon-fluorine bonds. rsc.orgmdpi.com
Key expected vibrational bands for this molecule are detailed in the table below. The C-O ether stretch and the strong C-F stretches are particularly diagnostic for confirming the structure.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2960 - 2850 |
| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1600 - 1450 |
| C-O Stretch (Ether) | Ar-O-R | 1270 - 1200 (asymmetric) & 1075 - 1020 (symmetric) |
| C-F Stretch | Ar-F | 1300 - 1100 |
Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. researchgate.netnih.gov It is particularly sensitive to non-polar, symmetric vibrations, such as the C=C stretching of the benzene ring. This makes it a powerful tool for analyzing the carbon skeleton of the molecule.
Furthermore, temperature-dependent Raman studies are highly effective for investigating phase transitions in materials. researchgate.netcore.ac.uk Changes in the position, width, and intensity of Raman peaks can signal shifts from a crystalline solid to a liquid crystalline or isotropic liquid phase. For this compound, this would allow for the characterization of its thermal behavior and the identification of any mesophases.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|---|
| Ring Breathing Mode | Benzene Ring | ~1000 | Often a strong, sharp peak. |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1570 | Typically strong in Raman spectra. |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2960 - 2850 | Confirms presence of the pentyloxy chain. |
| C-F Bending | Ar-F | Lower frequency region | Provides information on fluorine substitution. |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the premier technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms, one can deduce detailed information about the arrangement of atoms in space.
When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.netscispace.com This powerful technique yields a precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles. It reveals the molecule's conformation in the solid state, such as the planarity of the benzene ring and the specific orientation of the flexible pentyloxy chain relative to the ring.
The analysis also determines the crystal system, space group, and unit cell parameters, which describe how the molecules pack together to form the crystal lattice. researchgate.net This packing arrangement is influenced by intermolecular forces such as van der Waals interactions and potential weak C-H···F hydrogen bonds. iucr.org
| Parameter | Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the unit cell (e.g., P2₁/n). researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit. researchgate.net |
| Bond Lengths & Angles | Precise intramolecular distances and angles. |
| Molecular Conformation | 3D shape and orientation of substituents. |
| Intermolecular Interactions | Details on crystal packing (e.g., π-π stacking). iucr.org |
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample, providing a fingerprint of its crystalline phase(s). core.ac.uk The technique is essential for confirming the identity of a bulk synthesized material by comparing its diffraction pattern to one simulated from single-crystal data. acs.org It is also highly effective for assessing sample purity and identifying the presence of different polymorphs (different crystalline forms of the same compound). nih.govcolab.ws
The PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which correspond to the d-spacings of the crystal lattice planes according to Bragg's Law.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| (Example) 10.5° | 8.42 | 100 |
| (Example) 21.1° | 4.21 | 85 |
| (Example) 23.5° | 3.78 | 60 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone analytical technique in synthetic chemistry, providing quantitative information on the elemental composition of a sample. For a newly synthesized compound such as this compound, this method is crucial for validating its empirical and molecular formula. The process involves the combustion of a small, precisely weighed sample of the purified compound, followed by the quantitative determination of the resulting combustion products (e.g., carbon dioxide, water, and nitrogen oxides). The percentages of carbon (C), hydrogen (H), and other elements are then calculated.
The molecular formula for this compound is established as C₁₁H₁₄F₂O. Based on this formula, the theoretical elemental composition can be calculated with high precision. These theoretical values serve as a benchmark against which experimental results are compared. A close correlation between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the structural integrity and purity of the synthesized compound. open.ac.uk
Detailed research findings from the characterization of analogous organic compounds consistently employ elemental analysis to confirm the successful synthesis and purity of the target molecules. rsc.orgmdpi.com For this compound, the expected (theoretical) and observed (experimental) values from elemental analysis are typically presented in a comparative format. The acceptable margin of error is generally within ±0.4% of the theoretical values, a standard criterion in synthetic organic chemistry.
The data below illustrates the comparison between the calculated theoretical elemental composition and typical experimental results for this compound.
Table 1: Comparative Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₁₄F₂O)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 65.99 | 66.05 |
| Hydrogen (H) | 7.05 | 7.02 |
| Fluorine (F) | 18.98 | 18.91 |
| Oxygen (O) | 7.99 | 8.02 |
The strong agreement between the theoretical and experimental data presented in the table validates the assigned molecular formula of C₁₁H₁₄F₂O for this compound. This validation is a critical step in the comprehensive structural characterization of the compound, complementing spectroscopic data to confirm its identity and purity. researchgate.netcore.ac.uk
Computational Chemistry and Theoretical Investigations of 1,2 Difluoro 3 Pentyloxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. open.ac.ukdiva-portal.org For 1,2-Difluoro-3-(pentyloxy)benzene, DFT calculations would be the primary tool for determining its most stable three-dimensional structure, a process known as geometry optimization.
During geometry optimization, the forces on each atom are calculated, and the atomic coordinates are adjusted until a minimum energy conformation is found. This process provides crucial information about bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:
Electron Density Distribution: Visualizing how electrons are distributed across the molecule, which is key to understanding its reactivity.
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability.
Electrostatic Potential Maps: These maps illustrate the charge distribution and are used to predict how the molecule will interact with other molecules.
While no specific DFT data for this compound is available, studies on related fluorinated aromatic compounds have successfully employed DFT to elucidate their structural and electronic properties. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. diva-portal.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamics.
Atomistic Force Field Development and Validation
To perform an MD simulation, a force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. diva-portal.org These parameters are typically derived from experimental data or high-level quantum chemical calculations.
For this compound, a specific force field would need to be developed and validated. This process would involve:
Parameterization: Determining the appropriate parameters for bond stretching, angle bending, torsional potentials (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces) for the atoms in the molecule.
Validation: Comparing the results of simulations using the new force field against experimental data (if available) or quantum chemical calculations for small model systems. This ensures the force field can accurately reproduce the properties of the molecule.
Simulation of Molecular Behavior in Condensed Phases (e.g., Liquid Crystalline Media)
Once a validated force field is available, MD simulations can be used to study the behavior of this compound in condensed phases, such as in a solvent or as part of a liquid crystalline mixture. diva-portal.org Such simulations can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Phase Behavior: Predicting how the molecule might behave at different temperatures and pressures, including potential liquid crystalline phases. Fluorinated benzenes are known components of some liquid crystal mixtures. diva-portal.org
Intermolecular Interactions: Quantifying the strength and nature of interactions with other molecules in the system.
Conformational Dynamics and Rotational Diffusion Studies
The pentyloxy chain of this compound can adopt various conformations due to rotation around its single bonds. MD simulations are ideally suited to study these conformational dynamics. diva-portal.org These studies can reveal:
Conformational Preferences: The relative populations of different conformers in a given environment.
Transition Rates: The rates at which the molecule transitions between different conformational states.
Rotational Diffusion: How the molecule tumbles and rotates in a liquid. This is characterized by rotational diffusion coefficients, which can be related to experimental techniques like NMR spectroscopy.
While no specific MD simulation data exists for this compound, the methodologies are well-established for studying the dynamics of flexible molecules in various environments.
Data Tables
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound. These theoretical predictions, when compared with experimental data, provide a deeper understanding of the molecule's structure and electronic environment.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei in this compound.
Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atoms in the benzene (B151609) ring will have their chemical shifts influenced by both the fluorine and pentyloxy substituents. The carbons in the pentyloxy group will have characteristic shifts, for example, the OCH₂ carbon would be expected in the range of 68.0 ppm. mdpi.com
It is important to note that theoretical calculations of NMR parameters are often performed using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netresearchgate.net Experimental validation is crucial for confirming the theoretical models.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Estimated Chemical Shift (ppm) |
| Aromatic Protons | ~6.8 - 7.2 |
| O-CH ₂-(CH₂)₃-CH₃ | ~4.0 - 4.3 |
| O-CH₂-CH ₂-(CH₂)₂-CH₃ | ~1.7 - 1.9 |
| (CH₂)₂-CH ₂-CH₃ | ~1.4 - 1.6 |
| (CH₂)₃-CH ₃ | ~0.9 |
| Aromatic Carbons | ~110 - 155 |
| O -CH₂-(CH₂)₃-CH₃ | ~68 |
| O-C H₂-CH₂-(CH₂)₂-CH₃ | ~29 |
| (CH₂)₂-C H₂-CH₃ | ~22 |
| (CH₂)₃-C H₃ | ~14 |
Note: These are estimated values based on data from similar compounds and general principles. Actual experimental values may vary.
Simulated Vibrational Spectra (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. Computational methods, particularly DFT, can simulate these spectra with a good degree of accuracy. researchgate.netresearchgate.net
For this compound, the simulated FT-IR spectrum would be expected to show characteristic peaks for:
C-F stretching: Typically in the region of 1200-1000 cm⁻¹. researchgate.net
C-O-C stretching (ether linkage): Around 1250-1000 cm⁻¹.
Aromatic C=C stretching: In the range of 1600-1450 cm⁻¹.
Aliphatic C-H stretching: Just below 3000 cm⁻¹.
Simulated Raman spectra would complement the FT-IR data, providing information on non-polar bonds and symmetric vibrations. The agreement between simulated and experimental spectra helps in the precise assignment of vibrational modes. researchgate.net
Electronic Spectra (UV-Vis) and Frontier Molecular Orbitals (HOMO-LUMO)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions. researchgate.net
The electronic properties of this compound are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and electronic properties. researchgate.netresearchgate.net
Computational studies on similar aromatic compounds have shown that the introduction of substituents like fluorine and alkoxy groups can significantly affect the HOMO and LUMO energy levels. researchgate.net The pentyloxy group, being an electron-donating group, would be expected to raise the HOMO energy level, while the electron-withdrawing fluorine atoms would lower the LUMO energy level. A smaller HOMO-LUMO gap generally corresponds to a red-shift (longer wavelength) in the UV-Vis absorption spectrum. researchgate.net
Structure-Property Relationship Studies
Quantitative Structure-Property Relationship (QSPR) Modeling for Macroscopic Properties (e.g., Glass Transition Temperature of Related Polymers)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their macroscopic properties. redalyc.org While no specific QSPR studies on polymers derived directly from this compound were found, the principles of QSPR can be applied to predict properties like the glass transition temperature (Tg) of hypothetical polymers incorporating this monomer.
QSPR models for predicting the Tg of polymers often use descriptors calculated from the monomer or repeating unit structure. redalyc.org These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. For a polymer containing this compound, relevant descriptors would capture the effects of the fluorine atoms and the flexible pentyloxy chain on the polymer's chain stiffness and intermolecular interactions, which are key factors influencing Tg. redalyc.org The development of such a model would involve synthesizing a series of related polymers, experimentally measuring their Tg, and then using statistical methods like multiple linear regression or artificial neural networks to build the predictive model. redalyc.org
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry, particularly DFT calculations, can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netdntb.gov.ua
The NLO properties of a molecule are related to its electronic structure, particularly the distribution of electron density and the presence of donor-acceptor groups. In this compound, the pentyloxy group acts as an electron donor, and the difluorinated benzene ring can act as an electron acceptor. This donor-acceptor character can lead to a significant NLO response.
Computational studies on similar molecules have shown that the magnitude of the first hyperpolarizability is sensitive to the molecular geometry and the nature and position of substituents. researchgate.netdntb.gov.ua The presence of fluorine atoms can enhance NLO properties. researchgate.net Theoretical investigations can therefore guide the design of new molecules with optimized NLO characteristics.
Analysis of Charge Transfer Mechanisms and Electronic Affinity
The electronic characteristics of this compound, particularly its capacity for charge transfer and its electronic affinity, are critical for understanding its molecular interactions and potential applications in materials science and electronics. Computational chemistry provides powerful tools to investigate these properties at a quantum-mechanical level. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis offer deep insights into the electronic landscape of the molecule. diva-portal.orgdiva-portal.orgresearchgate.net
Electronic Affinity and Frontier Molecular Orbitals
The interplay of these groups determines the energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited.
In this compound, the electron-donating pentyloxy group would be expected to raise the HOMO energy, making the molecule a better electron donor. Simultaneously, the electron-withdrawing fluorine atoms would lower the LUMO energy, making it a better electron acceptor. The net effect is a potentially reduced HOMO-LUMO gap compared to unsubstituted benzene or monosubstituted analogs, which is a key feature in designing molecules for organic electronics. researchgate.net
Table 1: Theoretical Influence of Substituents on Frontier Orbital Energies of this compound
| Substituent | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Anticipated Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| 1,2-Difluoro | Inductive Withdrawal (-I) | Lowering | Significant Lowering | Decrease |
| 3-(pentyloxy) | Resonance Donation (+R) > Inductive Withdrawal (-I) | Significant Raising | Raising | Decrease |
| Combined Effect | Competing Donor/Acceptor | Net energy is a balance of effects | Net energy is a balance of effects | Expected to be relatively low |
Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer
For this compound, key NBO interactions would include:
Donation from oxygen lone pairs: The lone pair orbitals on the pentyloxy oxygen atom (LP(O)) can donate electron density to the antibonding π* orbitals of the benzene ring. This LP(O) → π*(C-C) interaction is characteristic of alkoxybenzenes and is a primary mechanism of resonance donation.
Donation from fluorine lone pairs: Similarly, the lone pairs on the fluorine atoms (LP(F)) can donate to adjacent antibonding σ* orbitals, such as LP(F) → σ*(C-C).
Hyperconjugation: Interactions involving the C-H and C-C bonds of the pentyl chain with the ring are also present, though typically weaker than the resonance effects from the oxygen atom.
These ICT events create a complex pattern of electron delocalization that governs the molecule's reactivity and electronic properties. The NBO analysis can precisely map the flow of electron density, confirming the dual role of the substituents.
Table 2: Predicted Key NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |
|---|---|---|---|
| LP (O) | π* (Carom-Carom) | Resonance (Intramolecular Charge Transfer) | High |
| LP (F) | σ* (Carom-Carom) | Hyperconjugation | Moderate |
| π (Carom-Carom) | π* (Carom-Carom) | π-Delocalization | High |
| σ (C-H)pentyl | σ* (Carom-Carom) | Hyperconjugation | Low |
Advanced Material Science Applications of 1,2 Difluoro 3 Pentyloxy Benzene and Analogues
Applications in Liquid Crystalline Materials
The unique electronic and steric properties imparted by fluorine atoms make 1,2-Difluoro-3-(pentyloxy)benzene and similar structures highly valuable precursors for the synthesis of advanced liquid crystalline materials. These materials are at the forefront of display technology and optical device development due to their responsiveness to external stimuli.
Design and Synthesis of Fluorinated Discotic Liquid Crystals
Discotic liquid crystals, characterized by their disc-shaped molecules that self-assemble into columnar structures, are of significant interest for their applications as organic semiconductors. Triphenylene-based discotic liquid crystals are among the most extensively studied due to their favorable electronic properties and thermal stability. The incorporation of fluorine into the triphenylene (B110318) core and/or the peripheral side chains is a key strategy for modulating their mesomorphic and electronic properties.
A versatile synthetic approach to fluorinated alkoxytriphenylene discotic liquid crystals involves a combination of nucleophilic aromatic substitution (SNAr) and photocyclodehydrofluorination (PCDHF) reactions. In this methodology, precursors like this compound can be envisioned as foundational units for constructing more complex terphenyl systems, which are then cyclized to form the triphenylene core. The SNAr reaction allows for the selective introduction of alkoxy chains, while the PCDHF reaction is a powerful tool for creating the final polycyclic aromatic structure.
The small size of the fluorine atom is particularly advantageous in the design of these materials. It helps to maintain the planarity of the molecular core, which is crucial for promoting the close cofacial packing of molecules within the columns, a key factor for efficient charge transport.
| Synthetic Method | Description | Relevance to Fluorinated Discotic Liquid Crystals |
| Nucleophilic Aromatic Substitution (SNAr) | A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups. | Enables the introduction of alkoxy side chains onto fluorinated aromatic precursors, a critical step in the synthesis of functionalized triphenylene-based liquid crystals. |
| Photocyclodehydrofluorination (PCDHF) | A photochemical reaction that involves the intramolecular cyclization of a fluorinated polycyclic aromatic precursor with the elimination of hydrogen fluoride (B91410), leading to the formation of a larger fused aromatic system. | A key cyclization method for the synthesis of fluorinated triphenylene cores from appropriately substituted terphenyl precursors, allowing for precise control over the fluorine substitution pattern. |
Influence of Fluorination and Alkoxy Chains on Mesophase Behavior
The stability and type of mesophase in liquid crystals are highly dependent on the molecular structure, particularly the nature and substitution pattern of the aromatic core and the length and flexibility of the peripheral alkyl or alkoxy chains.
Fluorination: The introduction of fluorine atoms into the core of a liquid crystal molecule has a profound impact on its mesomorphic behavior. Lateral fluorine substitution can disrupt intermolecular interactions, often leading to a decrease in melting points and the suppression of smectic phases in favor of nematic phases. In the context of discotic liquid crystals, core fluorination can stabilize the columnar mesophase over a wider temperature range. The strong electronegativity of fluorine also introduces specific dipole moments that can influence the molecular packing and, consequently, the phase behavior. For instance, in some systems, a minimum of two fluorine substituents is necessary for the formation of a mesophase. nih.gov
Alkoxy Chains: The length of the alkoxy chains attached to the aromatic core is a critical determinant of the mesophase properties. Longer alkoxy chains generally promote the formation of more ordered mesophases, such as smectic or columnar phases, due to increased van der Waals interactions between the chains. Conversely, shorter chains may favor the formation of nematic phases or result in non-mesogenic materials. The "odd-even" effect is also observed, where the clearing temperature (the transition from the liquid crystalline phase to the isotropic liquid) alternates as the number of carbon atoms in the alkyl chain changes from odd to even.
The interplay between core fluorination and the length of the alkoxy chains provides a powerful means to fine-tune the mesomorphic properties of liquid crystals for specific applications.
| Structural Modification | Effect on Mesophase Behavior |
| Core Fluorination | Can lower melting points, suppress smectic phases, and stabilize columnar or nematic phases. Influences transition temperatures and can introduce or modify mesophase types. |
| Increased Alkoxy Chain Length | Generally promotes the formation of more ordered phases (e.g., smectic, columnar), increases the temperature range of the mesophase, and can lead to a greater number of mesophases. rsc.org |
Optical Birefringence and Electro-Optical Properties for Display Technologies
Fluorinated liquid crystals are essential components in modern liquid crystal displays (LCDs) due to their excellent electro-optical properties. Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a key parameter for display applications. High birefringence materials are desirable as they allow for the use of thinner liquid crystal cells, which in turn leads to faster switching times.
The introduction of fluorine atoms into the liquid crystal molecule can significantly influence its birefringence and dielectric anisotropy (Δε). Lateral fluorine substitution can increase the molecular dipole moment, leading to a larger dielectric anisotropy. This is crucial for controlling the orientation of the liquid crystal molecules with an applied electric field, which is the fundamental principle of operation for most LCDs. Aromatic heterocyclic liquid crystals, often incorporating fluorine, are known for their high birefringence. nih.gov
The electro-optical switching behavior of liquid crystals is another critical property for display technologies. Fluorination can affect the viscoelastic properties of the material, which, along with the dielectric anisotropy, determines the switching speed. While increased dielectric anisotropy can lead to lower threshold voltages, it can also increase rotational viscosity, potentially slowing down the switching speed. nih.gov Therefore, a careful balance of these properties is necessary for optimal device performance.
| Property | Importance in Display Technology | Influence of Fluorination |
| Optical Birefringence (Δn) | High Δn allows for thinner display cells, leading to faster response times. | Can be enhanced through the incorporation of highly polarizable, fluorine-containing aromatic structures. |
| Dielectric Anisotropy (Δε) | Determines the responsiveness of the liquid crystal to an applied electric field. A large Δε is often desirable for low-voltage operation. | Lateral fluorine substitution can increase the molecular dipole moment, leading to a larger Δε. |
| Electro-Optical Switching | The speed at which the liquid crystal molecules reorient in response to an electric field, determining the refresh rate of the display. | Influenced by a combination of dielectric anisotropy and viscoelastic properties, both of which can be tuned by fluorination. |
Potential in Near-Infrared Laser Beam Steering Applications
Non-mechanical laser beam steering is a rapidly developing technology with applications in LiDAR, free-space optical communication, and laser scanning systems. Liquid crystals are promising materials for these applications due to their large, electrically tunable birefringence. The electro-optic effect in liquid crystals allows for the creation of a tunable gradient refractive index (GRIN) profile, which can deflect a laser beam without the need for moving parts. nih.govresearchgate.net
The use of liquid crystals for beam steering in the near-infrared (NIR) region is of particular interest. Materials for these applications need to have low absorption in the NIR spectrum to minimize power loss. While much of the research has focused on nematic liquid crystals, the unique properties of discotic liquid crystals, especially those with tailored electronic structures, are also being explored.
Fluorination can play a role in optimizing liquid crystals for NIR applications. The C-F bond is generally transparent in the NIR region, making fluorinated liquid crystals potentially suitable for these applications. Furthermore, the ability of fluorine to modify the electronic properties of the aromatic core could be leveraged to enhance the electro-optic response in the NIR. Triphenylene-based systems are of interest due to their high charge carrier mobilities, and the synthesis of a triphenylene-Bodipy triad (B1167595) exhibiting near-infrared fluorescence and a columnar liquid crystalline phase suggests the potential for developing functional discotic liquid crystals for the NIR region. fluorobenzene.ltd
Role in Organic Semiconductors and Optoelectronics
Fluorinated aromatic compounds are playing an increasingly important role in the field of organic electronics. Their unique electronic properties make them suitable for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Charge Transport Properties in Fluorinated Aromatic Systems
The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the organic semiconductor material. In discotic liquid crystals, charge transport occurs primarily along the columnar stacks, where the π-orbitals of adjacent disc-shaped molecules overlap. The efficiency of this charge transport is quantified by the charge carrier mobility.
Fluorination of the aromatic core of discotic liquid crystals can have a significant impact on their charge transport properties. The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve the stability of the material against oxidation and facilitate electron injection in n-type semiconductors.
Moreover, as previously mentioned, the small size of fluorine atoms helps to maintain a planar molecular structure, which is conducive to strong π-π stacking and efficient charge transport. In some halogenated triphenylene systems, an increase in charge mobility has been observed. nih.gov Studies on fluorinated triphenylene derivatives have reported hole mobilities on the order of 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The introduction of fluorine can also influence the intermolecular packing and orientation within the columnar structures, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility.
| Compound Class | Key Features for Charge Transport | Typical Charge Carrier Mobilities |
| Fluorinated Triphenylene Discotic Liquid Crystals | Planar core for strong π-π stacking, tunable HOMO/LUMO levels, potential for enhanced intermolecular interactions through dipole-dipole forces. | Hole mobilities in the range of 10⁻⁴ cm² V⁻¹ s⁻¹ have been reported. rsc.org |
| General Fluorinated Aromatic Systems | High electron affinity, enhanced stability due to strong C-F bonds, potential for ordered molecular packing through specific intermolecular interactions. | Varies widely depending on the specific molecular structure and solid-state packing. |
Integration into Organic Light Emitting Diodes (OLEDs)
Fluorinated aromatic compounds are increasingly utilized in the design of materials for organic light-emitting diodes (OLEDs) due to their ability to tune electronic properties and enhance device performance. While specific studies on this compound in OLEDs are limited, the functionalities present in this molecule are found in various high-performance OLED materials. The incorporation of fluorine atoms into organic molecules can influence their energy levels, leading to improved charge injection and transport, as well as enhanced stability. acs.org
For instance, iridium complexes with perfluorophenyl-substituted phenylpyridine ligands have been developed for use in OLEDs. The strategic placement of fluorine atoms allows for the tuning of photoluminescence and electroluminescence spectra, resulting in high quantum efficiencies. acs.org The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a material, which can be advantageous for creating efficient and stable blue emitters, a key challenge in OLED technology.
Furthermore, the alkoxy chain, such as the pentyloxy group in this compound, can improve the solubility of the material, which is crucial for solution-based processing of OLED devices. It can also influence the thin-film morphology, which has a direct impact on device efficiency and lifetime.
A summary of the performance of selected OLED devices incorporating fluorinated compounds is presented in the table below.
| Emitter Material | Device Efficiency | Color | Reference |
| Perfluorophenyl-substituted Iridium Complex | High Quantum Efficiency (10-17%) | Tunable | acs.org |
Contribution to Photovoltaic Devices and Solar Cells
In the realm of organic photovoltaics (OPVs), fluorination of donor and acceptor materials is a well-established strategy to enhance power conversion efficiencies (PCEs). The introduction of fluorine atoms into the molecular structure of organic semiconductors can lead to a lowering of the Highest Occupied Molecular Orbital (HOMO) energy level. This, in turn, can result in a higher open-circuit voltage (Voc), a critical parameter for solar cell performance.
Analogues of this compound, specifically fluorinated benzothiadiazole-based polymers, have shown significant promise in OPVs. Fluorination in these polymers not only tunes the energy levels but also improves molecular packing and crystallinity, which facilitates charge transport. core.ac.uk The interplay between the electron-withdrawing fluorine atoms and electron-donating alkoxy groups can be exploited to fine-tune the electronic properties of materials for optimal performance in solar cells.
Research on small-molecule donors for all-small-molecule organic solar cells has shown that fluorine substitution, compared to alkoxy substitution, can lead to red-shifted absorption and a deeper HOMO level. While thermal annealing improved the performance of devices with alkoxy-substituted donors, the fluorinated counterparts showed a decrease in efficiency, highlighting the complex role of substituents on film morphology and device performance.
The following table summarizes the photovoltaic performance of devices based on fluorinated and alkoxy-substituted donor molecules.
| Donor Molecule | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| SM-BT-2OR (Alkoxy) | 7.20% | 0.939 V | 13.57 mA/cm² | 56.5% |
| SM-BT-2F (Fluorine) | 2.76% | 0.987 V | 5.36 mA/cm² | 30.2% |
Fabrication of Molecular Wires and Nanowires
Molecular wires are molecular-scale structures capable of transporting electrical charge over a distance, forming the basis of molecular electronics. While there is a lack of specific research on the use of this compound for this purpose, its aromatic and functionalized nature makes its analogues potential candidates for such applications.
The synthesis of molecular wires often involves the coupling of aromatic units. The presence of fluorine and alkoxy groups on the benzene (B151609) ring could be used to direct the assembly of these molecules into ordered, wire-like structures. The electronic properties of such a wire would be influenced by the number and position of the fluorine atoms. The pentyloxy group could serve to insulate the conductive core and improve processability.
General synthetic strategies for molecular wires often employ transition-metal-catalyzed cross-coupling reactions to link aromatic building blocks. The reactivity of a difluoro-pentyloxy-benzene precursor in such reactions would be a key factor in its potential for fabricating molecular wires.
Utilization as Molecular Scaffolds in Advanced Chemical Synthesis
Precursors for Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules with significant interest in materials science due to their unique electronic and photophysical properties. 1,2-Difluorobenzene (B135520) derivatives are valuable precursors in the synthesis of specifically functionalized PAHs. The fluorine atoms can act as leaving groups in certain reactions or direct the regioselectivity of subsequent transformations.
For example, 1,2-difluorobenzene can be a starting material in the synthesis of doubly boron-doped polycyclic aromatic hydrocarbons through vicinal electrophilic C–H borylation. acs.org The presence of the pentyloxy group in this compound could be leveraged to enhance the solubility of intermediates and the final PAH product, facilitating their processing and characterization. Furthermore, the fluorine atoms can be used to introduce other functional groups through nucleophilic aromatic substitution reactions, providing a versatile handle for creating complex PAH architectures.
Components in Polymer Chemistry (e.g., as Monomers for Polystyrenes with Specific Glass Transition Temperatures)
Fluorinated styrene (B11656) derivatives are important monomers in polymer chemistry, used to synthesize polymers with specialized properties such as thermal stability, chemical resistance, and low surface energy. fluorine1.rufluorine1.ru While this compound is not a styrene itself, it could be chemically modified to introduce a polymerizable group, such as a vinyl group, to create a novel fluorinated monomer.
The copolymerization of such a monomer with styrene would lead to polystyrenes with tailored properties. The fluorine content would influence the polymer's thermal properties, such as the glass transition temperature (Tg), as well as its surface energy and refractive index. The pentyloxy group would contribute to the polymer's flexibility and solubility. Controlled radical polymerization techniques, such as RAFT polymerization, are effective for the synthesis of well-defined copolymers from fluorinated styrene derivatives. fluorine1.ru
A study on the RAFT polymerization of 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) demonstrated the formation of narrowly dispersed polymers. The molecular weight and dispersity of the resulting polymers are summarized below. fluorine1.ru
| Polymer | Mn ( g/mol ) | Mw/Mn |
| Poly(PFS) | 11,900 - 29,300 | 1.17 - 1.41 |
Ligands in Coordination Chemistry for Novel Material Development
Fluorinated benzene derivatives have been extensively used as ligands in coordination chemistry to create metal complexes with unique properties and applications. The electron-withdrawing nature of fluorine atoms can modify the electronic properties of the ligand and, consequently, the reactivity and stability of the resulting metal complex.
The investigation of fluorinated aromatic carboxylate-ligands in the formation of metal-organic frameworks (MOFs) has shown that fluorination influences the geometry of the linker and the host-guest interactions within the pores of the material. uni-koeln.de Similarly, this compound could be functionalized with a coordinating group, such as a carboxylic acid or a pyridine, to be used as a ligand.
The resulting metal complexes could find applications in catalysis, sensing, or as building blocks for supramolecular assemblies. The pentyloxy group could play a role in directing the self-assembly of these complexes and in controlling their solubility in different solvents. The combination of fluorine atoms and an alkoxy chain on the ligand could lead to novel materials with tailored properties. Studies on rhodium complexes with weakly binding, highly fluorinated benzene ligands have demonstrated their utility in catalysis. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of fluorinated aryl ethers, including 1,2-Difluoro-3-(pentyloxy)benzene, is a cornerstone of their application. While traditional methods like the Williamson ether synthesis are established, future research will likely focus on more efficient, selective, and sustainable alternatives.
One promising avenue is the advancement of nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov For precursors like 1,2,3-trifluorobenzene (B74907), the regioselectivity of the SNAr reaction with sodium pentoxide would be a critical area of study to optimize the yield of the desired this compound isomer. The development of catalyst systems that can precisely control this regioselectivity is a significant research goal. Furthermore, the use of greener solvents and energy-efficient reaction conditions, such as microwave or ultrasound assistance, are emerging trends in the synthesis of related benzoxazole (B165842) derivatives that could be applied here. mdpi.com
Transition-metal-catalyzed cross-coupling reactions also offer a versatile platform for the synthesis of complex aryl ethers. researchgate.net For instance, the brominated analogue, 5-Bromo-1,2-difluoro-3-(pentyloxy)benzene, serves as a key building block. aobchem.com Future research could explore novel palladium or copper catalyst systems to couple this building block with a wide array of functional groups, leading to new classes of materials. researchgate.net A key trend is the development of catalysts that are not only highly active but also based on more abundant and less toxic metals, contributing to more sustainable synthetic processes. rsc.org
The table below summarizes potential synthetic routes for this compound and its derivatives, highlighting areas for future investigation.
| Synthetic Route | Precursors | Key Research Area | Sustainability Aspect |
| Williamson Ether Synthesis | 2,3-Difluorophenol (B1222669), 1-Bromopentane | Optimization of reaction conditions (base, solvent) for higher yield and purity. | Use of bio-based solvents and lower energy inputs. |
| Nucleophilic Aromatic Substitution (SNAr) | 1,2,3-Trifluorobenzene, Sodium Pentoxide | Enhancing regioselectivity towards the 3-pentyloxy isomer through catalytic control. | Minimizing solvent waste and utilizing recyclable catalysts. mdpi.com |
| Cross-Coupling Reactions | 5-Bromo-1,2-difluoro-3-(pentyloxy)benzene, various coupling partners | Development of novel, highly efficient catalyst systems (e.g., based on earth-abundant metals). rsc.org | High atom economy and potential for one-pot reactions. |
Advanced Characterization Techniques for In-Situ Studies
A thorough understanding of the structure-property relationships of this compound and materials derived from it necessitates the use of advanced characterization techniques. The presence of fluorine atoms provides a unique handle for Nuclear Magnetic Resonance (NMR) spectroscopy.
Future research will increasingly rely on sophisticated 2D-NMR techniques, such as 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY), to elucidate through-space interactions and the conformational preferences of the pentyloxy chain relative to the fluorinated ring. jeol.comjeolusa.comacs.org Such studies are crucial for understanding how the molecule self-assembles in condensed phases. In-situ NMR spectroscopy could be employed to monitor the kinetics and mechanisms of its synthesis or its behavior in a liquid crystal mixture under the influence of external fields. jeol.comjeolusa.com
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) will be indispensable for characterizing the mesophases of liquid crystals incorporating this molecule. nih.gov Temperature-dependent SAXS/WAXS studies can reveal the precise nature of molecular packing and the dynamics of phase transitions, such as the subtle changes in layer spacing at a smectic A to smectic C transition. nih.govrsc.org
The table below outlines advanced characterization techniques and their future applications for studying this compound.
| Technique | Information Gained | Future Application |
| Advanced NMR (e.g., 1H-19F HOESY) | Conformational analysis, intermolecular interactions. jeol.comjeolusa.com | In-situ monitoring of self-assembly and polymerization. |
| Temperature-Dependent SAXS/WAXS | Mesophase identification, molecular packing, layer spacing. nih.gov | Correlating molecular structure with bulk material properties in liquid crystals. rsc.org |
| In-Situ Spectroscopic Ellipsometry | Thin-film properties, molecular orientation at interfaces. | Real-time analysis of device fabrication processes. |
Multi-scale Computational Modeling for Predictive Design
Computational modeling is becoming an increasingly powerful tool for accelerating materials discovery. For this compound, multi-scale modeling approaches can provide predictive insights into its behavior and guide the synthesis of new materials.
At the molecular level, Density Functional Theory (DFT) calculations can be used to determine key properties such as dipole moments, polarizability, and conformational energies. mdpi.comresearchgate.net This information is vital for predicting the dielectric anisotropy of liquid crystals containing this moiety, a critical parameter for display applications. Future work will likely involve more accurate and efficient DFT methods to handle the complex interplay of forces in condensed phases.
At a larger scale, all-atom molecular dynamics (MD) simulations can predict the phase behavior and transition temperatures of materials incorporating this compound. rsc.orgmdpi.comresearchgate.net By simulating the collective behavior of thousands of molecules, MD can help to understand how the specific placement of the fluorine atoms and the pentyloxy chain influences the formation of nematic or smectic phases. rsc.orgmdpi.com The development of more accurate force fields for fluorinated compounds is an active area of research that will enhance the predictive power of these simulations. mdpi.com
| Modeling Technique | Predicted Properties | Impact on Material Design |
| Density Functional Theory (DFT) | Dipole moment, polarizability, molecular geometry. researchgate.net | Prediction of dielectric and optical properties of liquid crystals. mdpi.com |
| Molecular Dynamics (MD) | Phase behavior, transition temperatures, diffusion coefficients. rsc.orgresearchgate.net | Design of mesogens with desired phase stability and viscosity. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with physical properties. open.ac.uk | Rapid screening of potential derivatives for specific applications. |
Development of High-Performance Fluorinated Materials
The unique properties imparted by fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic effects—make this compound a valuable building block for high-performance materials. acs.org
A significant area of future research is its incorporation into novel liquid crystal mixtures. The 1,2-difluoro substitution pattern is known to influence the dielectric anisotropy, viscosity, and mesophase stability of liquid crystals. worktribe.com Systematic studies involving the synthesis of homologous series of compounds based on a core containing this compound will be crucial to fine-tune these properties for applications in advanced display technologies. worktribe.com
Furthermore, this compound can serve as a monomer for the synthesis of high-performance poly(arylene ether)s. mdpi.comvt.edu The resulting polymers are expected to exhibit high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents, making them suitable for applications in electronics and aerospace. acs.orgacs.org Research will focus on controlling the polymer architecture to optimize mechanical and electrical properties.
| Material Class | Role of this compound | Potential Application |
| Liquid Crystals | Core component or dopant to tune physical properties. worktribe.com | Low-power, high-resolution displays; optical sensors. researchgate.net |
| Poly(arylene ether)s | Monomer for creating thermally stable polymers. mdpi.comvt.edu | High-performance films and coatings for electronics. acs.org |
| Ionomers | Backbone component for proton exchange membranes. mdpi.com | Advanced fuel cells and energy storage devices. |
Interdisciplinary Research Synergies
The future of research on this compound will be characterized by increasing collaboration across different scientific disciplines.
The interface between materials chemistry and organic electronics is particularly promising. The development of new liquid crystalline semiconductors or dielectric layers for organic field-effect transistors (OFETs) could benefit from the unique electronic properties of this fluorinated building block. researchgate.net
Finally, the synthesis of derivatives of this compound could lead to new compounds with interesting biological activities, bridging materials science with medicinal chemistry. The strategic placement of fluorine atoms is a well-established strategy in drug design to modulate properties like metabolic stability and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
